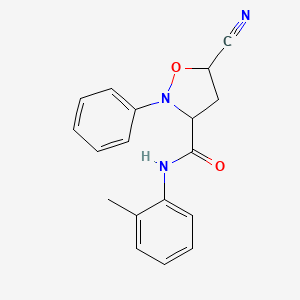
1-Bromo-2-(bromomethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(bromomethyl)cyclohexane is an organic compound with the molecular formula C7H12Br2. It is a derivative of cyclohexane, where two bromine atoms are attached to the cyclohexane ring, one at the 1-position and the other at the 2-(bromomethyl) position. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(bromomethyl)cyclohexane can be synthesized through the bromination of 2-(bromomethyl)cyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(bromomethyl)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo elimination reactions to form alkenes, such as cyclohexene derivatives.
Reduction Reactions: The bromine atoms can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(hydroxymethyl)cyclohexane, 2-(cyanomethyl)cyclohexane, and 2-(aminomethyl)cyclohexane.
Elimination Reactions: Products include 1-bromo-2-cyclohexene and 2-bromo-1-cyclohexene.
Reduction Reactions: Products include cyclohexane and methylcyclohexane derivatives.
Scientific Research Applications
1-Bromo-2-(bromomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and advanced materials.
Biological Research: The compound is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)cyclohexane involves its reactivity as an alkyl halide. The bromine atoms act as leaving groups in nucleophilic substitution and elimination reactions. The compound can form carbocation intermediates in SN1 reactions, while in SN2 reactions, the nucleophile directly displaces the bromine atom. In elimination reactions, the compound undergoes deprotonation to form alkenes.
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)cyclohexane can be compared with other similar compounds such as:
1-Bromo-2-chloromethylcyclohexane: Similar structure but with a chlorine atom instead of a second bromine atom.
1-Bromo-2-methylcyclohexane: Lacks the second bromine atom, making it less reactive in certain reactions.
1,2-Dibromocyclohexane: Both bromine atoms are directly attached to the cyclohexane ring, leading to different reactivity patterns.
The uniqueness of this compound lies in its dual bromine substitution, which provides versatility in various chemical reactions and applications.
Properties
CAS No. |
52428-01-0 |
|---|---|
Molecular Formula |
C7H12Br2 |
Molecular Weight |
255.98 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)cyclohexane |
InChI |
InChI=1S/C7H12Br2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 |
InChI Key |
SUJOUIVDILMKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


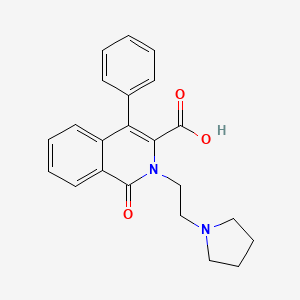
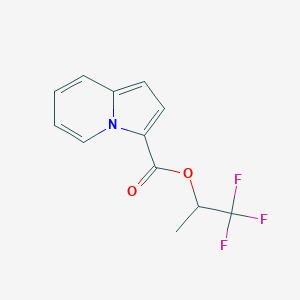
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
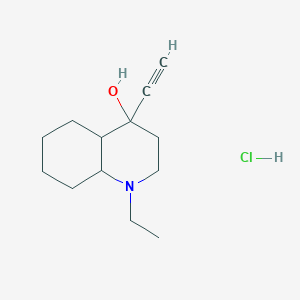
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
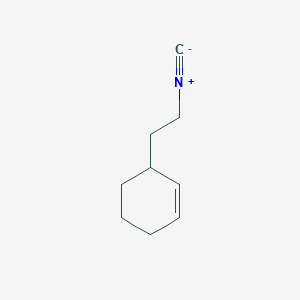
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

